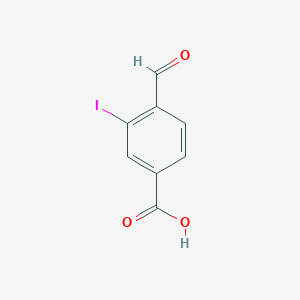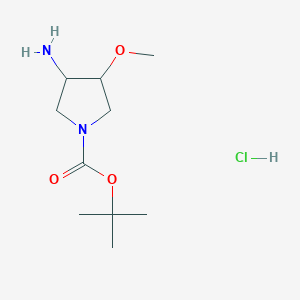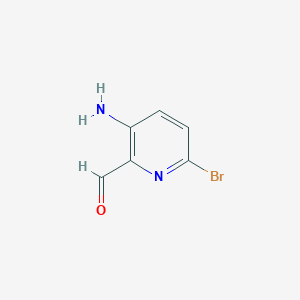![molecular formula C21H26O4 B12283296 6-Acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-ene-9,14-dione](/img/structure/B12283296.png)
6-Acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-ene-9,14-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-アセチル-7,11-ジメチル-5-オキサペンタシクロ[8.8.0.02,7.04,6.011,16]オクタデク-15-エン-9,14-ジオン: は、その独特なペンタシクリック構造によって特徴付けられる複雑な有機化合物です。
準備方法
合成ルートと反応条件: 6-アセチル-7,11-ジメチル-5-オキサペンタシクロ[8.8.0.02,7.04,6.011,16]オクタデク-15-エン-9,14-ジオンの合成には、環化反応やアセチル化反応を含む複数のステップが関与します。温度、圧力、触媒などの特定の反応条件は、高収率と純度を達成するために重要です。
工業的生産方法: この化合物の工業的生産は、通常、コスト効率とスケーラビリティを確保するために最適化された反応条件を使用した大規模合成を伴います。最終製品の品質と一貫性を維持するには、高度な技術と機器の使用が不可欠です。
化学反応の分析
反応の種類:
酸化: この化合物は酸化反応を起こし、さまざまな酸化誘導体の生成につながる可能性があります。
還元: 還元反応は、この化合物をさまざまな還元形に変換でき、化学的性質を変える可能性があります。
置換: 求核置換反応や求電子置換反応などの置換反応は、分子に新しい官能基を導入することができます。
一般的な試薬と条件:
酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元剤: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、頻繁に使用される還元剤です。
置換試薬: ハロゲン、酸、塩基は、置換反応で一般的に使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりケトンまたはカルボン酸が生成される場合がある一方、還元によりアルコールまたはアルカンが生成される場合があります。
科学研究における用途
化学: 化学において、この化合物はより複雑な分子を合成するためのビルディングブロックとして使用されます。そのユニークな構造は、反応機構の研究や新しい合成方法論の開発に役立ちます。
生物学: 生物学的研究において、この化合物は細胞プロセスと相互作用を調査するために使用できます。生物活性分子の可能性は、創薬と開発の候補となります。
医学: 医学において、この化合物は、その潜在的な生物活性により、治療効果を持つ可能性があります。さまざまな疾患の治療におけるその有効性と安全性を調べるための研究が進められています。
産業: 産業セクターでは、この化合物は特殊化学品や材料の製造に使用できます。そのユニークな特性は、コーティング、接着剤、ポリマーなどの用途に適しています。
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to investigate cellular processes and interactions. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.
Medicine: In medicine, this compound may have therapeutic applications due to its potential biological activity. Research is ongoing to explore its efficacy and safety in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
6-アセチル-7,11-ジメチル-5-オキサペンタシクロ[8.8.0.02,7.04,6.011,16]オクタデク-15-エン-9,14-ジオンの作用機序には、特定の分子標的や経路との相互作用が関与します。これらの相互作用はさまざまな生物学的プロセスを調節し、観察される効果をもたらす可能性があります。正確な分子標的と経路はまだ調査中ですが、酵素、受容体、シグナル伝達分子などが含まれる可能性があります。
類似の化合物との比較
類似の化合物:
- 16,17α-エポキシプロゲステロン
- 9,11-エポキシ-17α,21-ジヒドロキシプロゲステロン
- 11α-ヒドロキシ-16,17α-エポキシプロゲステロン
独自性: 類似の化合物と比較して、6-アセチル-7,11-ジメチル-5-オキサペンタシクロ[8.8.0.02,7.04,6.011,16]オクタデク-15-エン-9,14-ジオンは、その独特のペンタシクリック構造と特定の官能基によって際立っています。これらの特徴は、そのユニークな化学的および生物学的特性に貢献し、さまざまな用途に役立つ化合物となっています。
類似化合物との比較
- 16,17α-Epoxyprogesterone
- 9,11-Epoxy-17α,21-dihydroxyprogesterone
- 11α-Hydroxy-16,17α-epoxyprogesterone
Uniqueness: Compared to similar compounds, 6-Acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-ene-9,14-dione stands out due to its distinct pentacyclic structure and specific functional groups. These features contribute to its unique chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-ene-9,14-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-11(22)21-17(25-21)9-15-14-5-4-12-8-13(23)6-7-19(12,2)18(14)16(24)10-20(15,21)3/h8,14-15,17-18H,4-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQQLMMXRMNZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CC(=O)C4C3CCC5=CC(=O)CCC45C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(8-Formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) 2-methylpropanoate](/img/structure/B12283215.png)
![N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide](/img/structure/B12283217.png)
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B12283224.png)
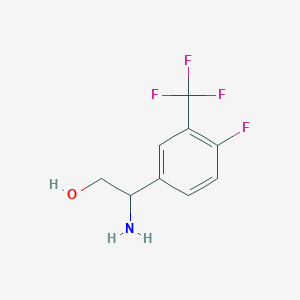
![3-(2,2-Difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-4-yl)propanoic acid](/img/structure/B12283228.png)
![(3aR,7aS)-5-Boc-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12283238.png)
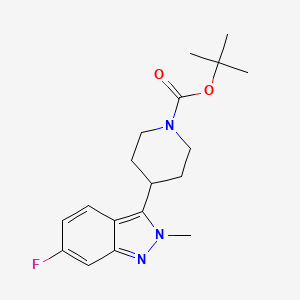

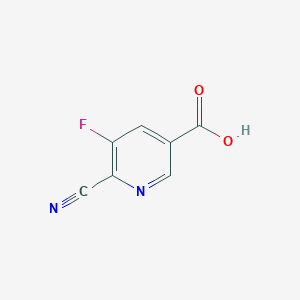
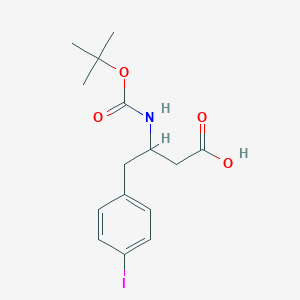
![[[2-[1-(4-Amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12283278.png)
